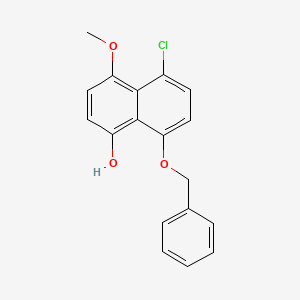
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a benzyloxy group at the 8th position, a chlorine atom at the 5th position, and a methoxy group at the 4th position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of 8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyloxyquinoline: Shares the benzyloxy group but differs in the core structure.
5-Chloro-4-methoxynaphthalene: Lacks the benzyloxy group but has similar substitutions on the naphthalene ring.
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a benzyloxy group.
Uniqueness
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol is unique due to the combination of its functional groups and their positions on the naphthalene ring
Propriétés
Numéro CAS |
89474-92-0 |
|---|---|
Formule moléculaire |
C18H15ClO3 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
5-chloro-4-methoxy-8-phenylmethoxynaphthalen-1-ol |
InChI |
InChI=1S/C18H15ClO3/c1-21-15-10-8-14(20)18-16(9-7-13(19)17(15)18)22-11-12-5-3-2-4-6-12/h2-10,20H,11H2,1H3 |
Clé InChI |
TXZKGVRJFYFMSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C(C2=C(C=C1)O)OCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


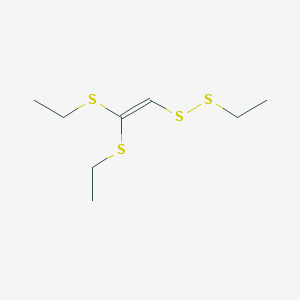
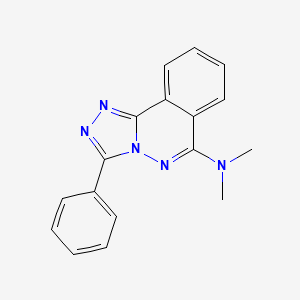
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)

![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
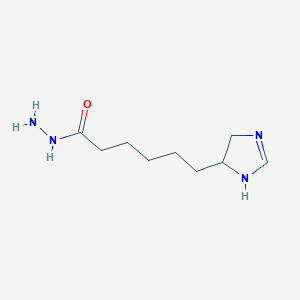

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
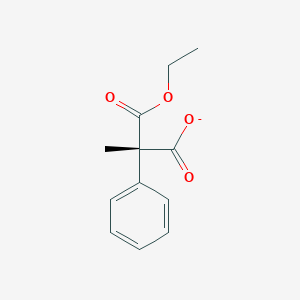


![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
